molecular formula C17H19F4NO5 B10898802 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid

2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid

Cat. No.: B10898802
M. Wt: 393.33 g/mol
InChI Key: IINMLHJHHFIINU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with dimethyl groups and a pentanoyl amino group linked to a tetrafluoropropoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as the tetrafluoropropoxy pentanoyl chloride, which is then reacted with 2,6-dimethyl-4-aminobenzoic acid under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzoic acid groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-aminobenzoic acid: A precursor in the synthesis of the target compound.

    Tetrafluoropropoxy pentanoyl chloride: Another intermediate used in the synthesis.

Uniqueness

What sets 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19F4NO5

Molecular Weight

393.33 g/mol

IUPAC Name

2,6-dimethyl-4-[[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino]benzoic acid

InChI

InChI=1S/C17H19F4NO5/c1-9-6-11(7-10(2)14(9)15(25)26)22-12(23)4-3-5-13(24)27-8-17(20,21)16(18)19/h6-7,16H,3-5,8H2,1-2H3,(H,22,23)(H,25,26)

InChI Key

IINMLHJHHFIINU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)NC(=O)CCCC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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